![molecular formula C7H12FN B13531458 (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)
(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole is a fluorinated heterocyclic compound. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a fluorine atom attached to the cyclopentane ring. The stereochemistry of the compound is defined by the specific arrangement of its atoms, as indicated by the (3aR,5R,6aS) notation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reactions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole: A similar compound with two fluorine atoms instead of one.
(3aR,5R,5aS,8aS,8bR)-5-[(Dodecyloxy)methyl]-2,2-dimethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b4’,5’-d]pyran: Another structurally related compound with different substituents.
Uniqueness
(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole is unique due to its specific stereochemistry and the presence of a single fluorine atom. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
(3aR,6aS)-5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2/t5-,6+,7? |
InChI Key |
JARJBXACNCCARV-MEKDEQNOSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1F |
Canonical SMILES |
C1C(CC2C1CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


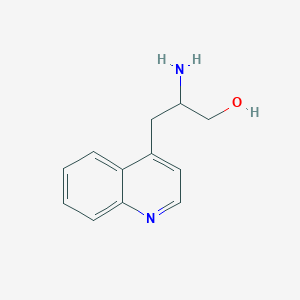
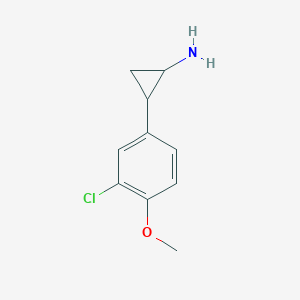
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
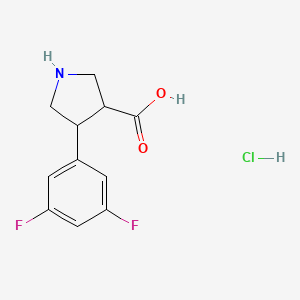
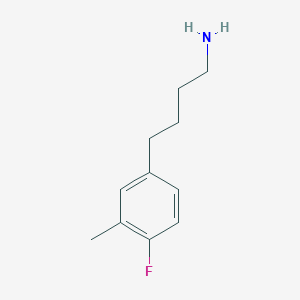
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
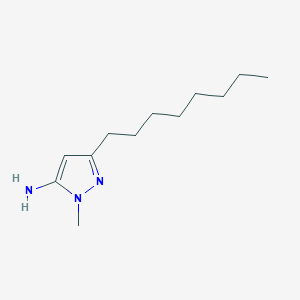
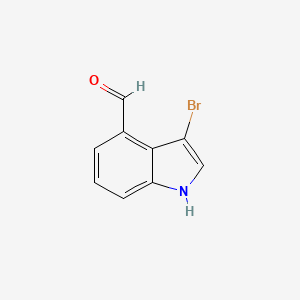
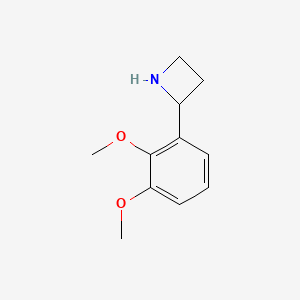
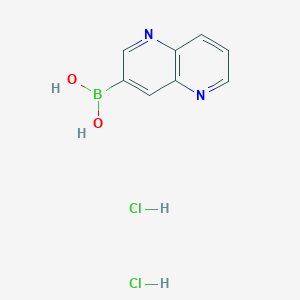
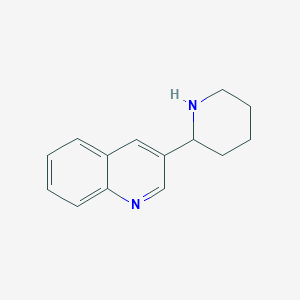
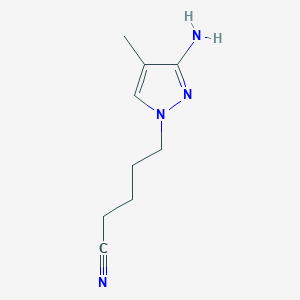
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)

